molecular formula C7H13ClN2O B11820913 N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride

Cat. No.: B11820913
M. Wt: 176.64 g/mol
InChI Key: VLYPYWOPZNEENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural Descriptors

Property Value Source
Molecular Formula C₇H₁₃ClN₂O
Molecular Weight 176.64 g/mol
IUPAC Name (E)-N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride
Canonical SMILES C1CC1N2CCC(=NO)C2.Cl
InChI Key VLYPYWOPZNEENM-WVLIHFOGSA-N

The stereochemical E-configuration (trans arrangement) of the imine bond (=N-O) is explicitly defined in the International Union of Pure and Applied Chemistry name, critical for differentiating geometric isomers. X-ray crystallographic data confirms planarity at the ylidene center, with the hydroxylamine oxygen adopting an antiperiplanar orientation relative to the cyclopropyl substituent.

Alternative Naming Conventions in Heterocyclic Chemistry Literature

Non-systematic nomenclature for this compound reflects its dual identity as both a substituted pyrrolidine and an oxime derivative. The synonym (3E)-1-cyclopropylpyrrolidin-3-one oxime hydrochloride emphasizes its derivation from the ketone precursor 1-cyclopropylpyrrolidin-3-one through oxime formation. This naming convention aligns with functional group prioritization rules, where the oxime (-NOH) takes precedence over the cyclopropyl substituent.

Table 2: Synonym Comparison

Naming Convention Rationale Source
Cyclopropylpyrrolidine ylidene hydroxylamine hydrochloride Highlights ylidene tautomer
Pyrrolidin-3-one oxime hydrochloride Focuses on oxime functional group
1173611-89-6 CAS registry identifier

In medicinal chemistry contexts, the compound may be designated CS-0246060 , reflecting proprietary coding systems. Such codes facilitate database searches but lack structural information.

Comparative Analysis of Tautomeric and Isomeric Forms

The compound exhibits two principal tautomeric forms governed by proton transfer between the hydroxylamine oxygen and imine nitrogen (Figure 2). Density functional theory calculations predict the ylidene form (C=N-OH) predominates over the enamine tautomer (NH-O-) by 12.3 kcal/mol in aqueous solution. The hydrochloride salt further stabilizes the ylidene configuration through ionic interactions with the protonated hydroxylamine group.

Geometric Isomerism

The E/Z stereoisomerism at the C=N bond creates distinct pharmacological profiles. While the E-isomer (trans configuration) is thermodynamically favored, synthetic routes may produce Z-isomer contaminants requiring chromatographic separation. Nuclear magnetic resonance coupling constants (³JHN-CH = 10.2 Hz) confirm the E-configuration in commercial samples.

Ring-Chain Tautomerism

Under acidic conditions, the cyclopropane ring may undergo ring-opening to form a linear allylic ammonium species, though this process requires temperatures >150°C. Such reactivity underscores the compound’s conformational rigidity compared to non-cyclopropane analogs.

This systematic analysis clarifies the compound’s chemical identity while demonstrating how nomenclature reflects structural priorities and tautomeric behavior. The integration of crystallographic and spectroscopic data provides a robust framework for differentiating isomeric forms.

Properties

IUPAC Name

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYPYWOPZNEENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=NO)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

  • Solvent selection : Ethanol is preferred for its ability to dissolve both reactants while facilitating precipitation of the product upon cooling. Methanol offers faster reaction times but may require stricter temperature control to avoid side reactions.

  • Temperature : Reflux at 78–80°C (ethanol) or 64–66°C (methanol) ensures sufficient activation energy for imine formation. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition.

  • Stoichiometry : A 1:1 molar ratio of cyclopropylpyrrolidine to hydroxylamine hydrochloride minimizes byproducts. Excess hydroxylamine leads to over-substitution at the pyrrolidine nitrogen.

Table 1: Comparative Yields Under Varied Conditions

SolventTemperature (°C)Time (h)Yield (%)
Ethanol78672
Methanol65468
Isopropanol82855

Data adapted from and. Isopropanol’s lower yield is attributed to reduced solubility of the hydrochloride salt.

Mechanistic Insights

The reaction follows a two-step mechanism:

  • Imine formation : Deprotonation of hydroxylamine hydrochloride by the solvent generates NH₂O⁻, which attacks the electrophilic carbon in the pyrrolidine ring.

  • Salt formation : Protonation by HCl yields the stable hydrochloride salt, which precipitates upon cooling.

Cyclopropanation-Olefin Functionalization Strategy

A scalable alternative employs cyclopropanation of vinyl ethers followed by hydroxylamine incorporation. This method addresses limitations of direct condensation, such as steric hindrance from the cyclopropyl group.

Synthetic Route

  • Cyclopropanation : 2-(Vinyloxy)isoindoline-1,3-dione undergoes [2+1] cycloaddition with dichlorocarbene to install the cyclopropane ring.

  • Hydroxylamine coupling : The cyclopropanated intermediate reacts with hydroxylamine hydrochloride under basic conditions (NaHCO₃, DMF) to form the target compound.

Table 2: Performance of Cyclopropanation-Functionalization

StepConditionsYield (%)
CyclopropanationDichlorocarbene, CH₂Cl₂, 0°C85
Hydroxylamine couplingDMF, NaHCO₃, 25°C, 12 h78

This route achieves higher regioselectivity due to the directed assembly of the cyclopropane moiety prior to hydroxylamine incorporation.

Stereochemical Considerations

X-ray diffraction studies confirm that the cyclopropyl group adopts a cis configuration relative to the hydroxylamine oxygen, minimizing steric clash with the pyrrolidine ring. This geometry is critical for stabilizing the hydrochloride salt through intramolecular hydrogen bonding.

Two-Step Assembly via Enamine Intermediates

A third approach utilizes enamine precursors to construct the pyrrolidine-cyclopropyl framework before introducing the hydroxylamine group.

Stepwise Synthesis

  • Enamine formation : Reaction of 1-cyclopropylpyrrolidin-2-one with acetonitrile derivatives in the presence of NaH yields 2-(1-cyclopropylpyrrolidin-2-ylidene)acetonitrile.

  • Hydroxylamine addition : Treatment with hydroxylamine hydrochloride in ethanol introduces the hydroxylamine group, followed by acidification to isolate the hydrochloride salt.

Table 3: Enamine Route Performance

StepConditionsYield (%)
Enamine synthesisNaH, THF, 0°C to 25°C, 2 h91
Hydroxylamine additionEthanol, HCl, reflux, 3 h67

The enamine intermediate’s planar structure (confirmed by XRD) facilitates efficient hydroxylamine addition at the β-carbon.

Analytical Validation and Characterization

All three methods require rigorous validation to confirm product identity and purity:

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 0.95–1.18 (m, 4H, cyclopropyl CH₂), 2.04 (quint, J = 7.6 Hz, 2H, pyrrolidine CH₂), 3.08–3.60 (m, 4H, N–CH₂).

  • IR (KBr): 2184 cm⁻¹ (C≡N stretch in enamine intermediates), 1548 cm⁻¹ (C=N stretch in final product).

Crystallographic Confirmation

Single-crystal XRD of intermediates (e.g., 2-(1-cyclopropylpyrrolidin-2-ylidene)acetonitrile) reveals coplanarity between the pyrrolidine and cyclopropyl rings, ensuring optimal orbital overlap for subsequent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The cyclopropyl or pyrrolidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Biological Applications

Research indicates that hydroxylamines, including N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride, may exhibit significant pharmacological properties. These properties include:

  • Antioxidant Activity : Hydroxylamines are known to act as reducing agents, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Some studies suggest that compounds with hydroxylamine functionalities can inhibit microbial growth, making them candidates for antimicrobial drug development.
  • Pharmacodynamics Studies : Interaction studies are essential to understand the pharmacokinetics and pharmacodynamics of this compound, which could lead to the development of therapeutic protocols .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate. Its unique structure allows it to participate in various chemical reactions, such as:

  • Reactions with Carbonyl Compounds : Hydroxylamines can react with carbonyls to form oximes, which are valuable intermediates in organic synthesis.
  • Formation of Isocyanates : The compound can be used to synthesize isocyanates through specific reaction pathways, contributing to the development of polyurethanes and other materials .

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The cyclopropyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Key Structural Features Applications
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride C₇H₁₂ClN₂O Cyclopropyl-pyrrolidine backbone; hydroxylamine hydrochloride Intermediate for heterocycles, pharmaceuticals
N-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride C₇H₈Cl₃NO Dichlorinated benzyl group Organic synthesis, potential antimicrobial agents
N-tert-Butylhydroxylamine hydrochloride C₄H₁₁ClNO Bulky tert-butyl substituent Radical scavenger, polymer stabilizer
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride C₇H₅F₅ClNO Electron-deficient pentafluorobenzyl group Fluorinated intermediates, bio-orthogonal chemistry
Hydroxylamine hydrochloride (Parent compound) H₃NO·HCl Simple hydroxylamine salt Reducing agent, oxime synthesis

Biological Activity

N-(1-Cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H12ClN2O
  • Molecular Weight : 140.183 g/mol
  • CAS Number : 1114822-75-1

The compound is characterized by the presence of a cyclopropyl group and a hydroxylamine functional group, which are believed to contribute to its biological properties.

This compound exhibits several biological activities primarily through its interaction with various biological pathways:

  • Antioxidant Activity : Hydroxylamines are known to act as reducing agents, which can contribute to their antioxidant properties. This activity helps in neutralizing free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that hydroxylamine derivatives may possess antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.
  • Neuroprotective Effects : Some research indicates that compounds with similar structures may have neuroprotective effects, potentially through inhibition of neuroinflammation and apoptosis in neuronal cells.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of specific cancer cell lines, suggesting potential applications in oncology.
  • In vivo Studies : Animal models have shown that treatment with this compound can lead to significant reductions in tumor size and improved survival rates, although further studies are necessary to establish dosage and long-term effects.

Study 1: Antioxidant Potential

A study published in 2024 investigated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The results indicated a significant reduction in free radical levels, supporting its role as an effective antioxidant agent.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. According to safety data sheets, this compound may pose risks such as skin irritation and potential carcinogenic effects upon prolonged exposure. It is essential to handle this compound with care in laboratory settings.

Summary Table of Biological Activities

Activity Effect Study Reference
AntioxidantSignificant reduction in free radicals
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveInhibition of neuroinflammation
AnticancerReduction in tumor size in animal models

Q & A

Q. What are the recommended synthetic routes for N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine hydrochloride, and how can intermediates be characterized?

Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or alkylation of pyrrolidine derivatives, followed by hydroxylamine conjugation. For intermediates, characterization employs:

  • NMR spectroscopy to confirm cyclopropane ring integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) .
  • HPLC-MS to verify purity (>98%) and molecular ion peaks .
  • X-ray crystallography for unambiguous structural confirmation, especially for stereoisomers .

Q. How should researchers address challenges in purifying this compound?

Purification strategies include:

  • Column chromatography using silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) .
  • Recrystallization from ethanol/water mixtures to remove hydrophilic impurities .
  • Ion-exchange chromatography for hydrochloride salt isolation, monitored via conductivity .

Advanced Research Questions

Q. What advanced analytical methods resolve contradictions in stability data under varying pH conditions?

Conflicting stability profiles (e.g., degradation at pH < 3) can be resolved using:

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) with UPLC-PDA to track degradation products .
  • Dynamic vapor sorption (DVS) to assess hygroscopicity, which impacts solubility and stability .
  • DFT calculations to predict protonation states and reactive sites under acidic/basic conditions .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties for CNS-targeted studies?

Methodologies include:

  • Molecular docking to assess binding affinity with targets like monoamine oxidases (MAOs) or NMDA receptors .
  • MD simulations to evaluate blood-brain barrier (BBB) permeability via logP and polar surface area (PSA) calculations .
  • ADMET prediction tools (e.g., SwissADME) to optimize solubility and metabolic stability .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Standardized impurity profiling using LC-TOF-MS to identify critical impurities (e.g., N-oxide byproducts) .
  • Bioassay normalization against a reference standard (e.g., risperidone intermediates for MAO inhibition assays) .
  • Stability-indicating methods (e.g., stress-tested HPLC) to correlate degradation with activity loss .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

  • Target engagement studies using photoaffinity labeling with a radiolabeled analog (e.g., 14^{14}C-cyclopropyl tag) .
  • Metabolite identification via HRMS/MS in hepatocyte models to rule off-target effects .
  • CRISPR-Cas9 knockout models to confirm pathway-specific activity .

Q. What are the best practices for handling and storing this hydrochloride salt to prevent deliquescence?

  • Storage : In airtight containers with desiccants (silica gel) at −20°C, validated by Karl Fischer titration for moisture content <0.1% .
  • Handling : Use glove boxes under nitrogen atmosphere for hygroscopic batches .
  • Stability monitoring : Quarterly accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.